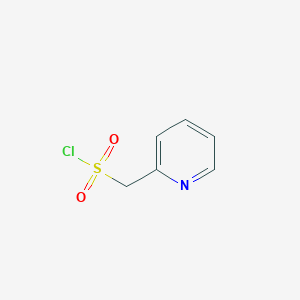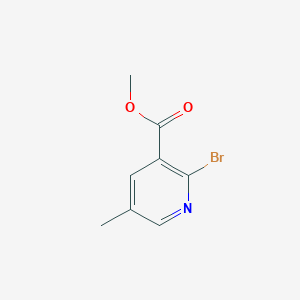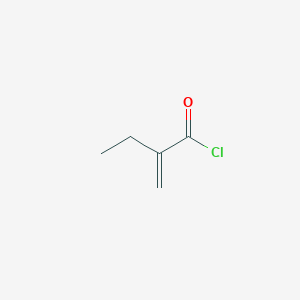
3-Fluorobenzylmagnesium chloride
Overview
Description
3-Fluorobenzylmagnesium chloride is an organomagnesium compound with the chemical formula FC6H4CH2MgCl. It is a Grignard reagent, which is commonly used in organic synthesis for forming carbon-carbon bonds. This compound is typically available as a solution in diethyl ether or tetrahydrofuran.
Mechanism of Action
Target of Action
3-Fluorobenzylmagnesium chloride is a Grignard reagent, which are known for their strong nucleophilic properties . The primary targets of this compound are electrophilic carbon atoms, particularly those in carbonyl groups . The role of these targets is to accept the nucleophilic attack from the Grignard reagent, leading to the formation of new carbon-carbon bonds .
Mode of Action
The mode of action of this compound involves a nucleophilic attack on the electrophilic carbon atom of a carbonyl group . This results in the formation of a new carbon-carbon bond, expanding the carbon skeleton of the molecule . The magnesium atom in the Grignard reagent forms a complex with the oxygen atom of the carbonyl group, facilitating the nucleophilic attack .
Biochemical Pathways
Grignard reagents are generally used in organic synthesis to form new carbon-carbon bonds . Therefore, it can be inferred that the compound may affect biochemical pathways involving the synthesis of complex organic molecules .
Pharmacokinetics
As a Grignard reagent, it is highly reactive and unstable in aqueous environments, which would likely limit its bioavailability . It is typically used in controlled laboratory settings rather than administered in vivo .
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds . This can lead to the synthesis of complex organic molecules, including pharmaceuticals and polymers . The exact molecular and cellular effects would depend on the specific reaction conditions and the other reactants involved .
Action Environment
The action of this compound is highly dependent on the environmental conditions. It is sensitive to moisture and must be handled under anhydrous conditions . The reaction typically takes place in an organic solvent, such as diethyl ether . The temperature and concentration of the reagent can also influence the reaction rate and yield .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Fluorobenzylmagnesium chloride can be synthesized by reacting 3-fluorobenzyl chloride with magnesium metal in the presence of an anhydrous solvent such as diethyl ether or tetrahydrofuran. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction.
The general reaction is as follows:
FC6H4CH2Cl+Mg→FC6H4CH2MgCl
Industrial Production Methods
In an industrial setting, the production of this compound involves similar reaction conditions but on a larger scale. The process is carefully controlled to ensure the purity and consistency of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Fluorobenzylmagnesium chloride primarily undergoes nucleophilic addition reactions, where it acts as a nucleophile and adds to electrophilic carbon atoms in carbonyl compounds. It can also participate in substitution reactions.
Common Reagents and Conditions
Nucleophilic Addition: Reacts with aldehydes and ketones to form secondary and tertiary alcohols, respectively. The reaction is typically carried out in an anhydrous solvent like diethyl ether or tetrahydrofuran.
Substitution Reactions: Can react with alkyl halides to form new carbon-carbon bonds.
Major Products
Alcohols: When reacted with aldehydes or ketones, the major products are secondary or tertiary alcohols.
Substituted Benzyl Compounds: When reacted with alkyl halides, the major products are substituted benzyl compounds.
Scientific Research Applications
3-Fluorobenzylmagnesium chloride is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Utilized in the preparation of biologically active compounds and intermediates.
Medicine: Plays a role in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: Employed in the production of fine chemicals and specialty materials.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluorobenzylmagnesium chloride
- 3-Chlorobenzylmagnesium chloride
- 4-Methoxybenzylmagnesium chloride
Uniqueness
3-Fluorobenzylmagnesium chloride is unique due to the presence of the fluorine atom on the benzyl group. This fluorine atom can influence the reactivity and selectivity of the compound in various chemical reactions. Fluorine atoms are known to affect the electronic properties of molecules, which can lead to different reaction outcomes compared to non-fluorinated analogs.
Properties
IUPAC Name |
magnesium;1-fluoro-3-methanidylbenzene;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F.ClH.Mg/c1-6-3-2-4-7(8)5-6;;/h2-5H,1H2;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZGFEBLGGYOPML-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=CC(=CC=C1)F.[Mg+2].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFMg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![benzyl N-[N-phenylmethoxycarbonyl-N'-(trifluoromethylsulfonyl)carbamimidoyl]carbamate](/img/structure/B1598953.png)







![5-Acetamido-2-[[5-acetamido-6-[3,5-dihydroxy-2-(hydroxymethyl)-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-3-hydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B1598965.png)
